Cas no 24642-83-9 (N-nitroso-N-(propan-2-yl)aniline)

N-nitroso-N-(propan-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- N-nitroso-N-(propan-2-yl)aniline
- N-nitroso-N-isopropylaniline
- 24642-83-9
- EN300-27716329
- DTXCID10433183
- DTXSID10482373
- N-phenyl-N-propan-2-ylnitrous amide
- Benzenamine, N-(1-methylethyl)-N-nitroso-
- SCHEMBL11355172
-
- MDL: MFCD34575773
- インチ: InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3
- InChIKey: HCGKUYAZCYTQCY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 164.094963011Da
- どういたいしつりょう: 164.094963011Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-nitroso-N-(propan-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27716329-0.1g |
N-nitroso-N-(propan-2-yl)aniline |
24642-83-9 | 95.0% | 0.1g |
$342.0 | 2025-03-20 | |
Enamine | EN300-27716329-1.0g |
N-nitroso-N-(propan-2-yl)aniline |
24642-83-9 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
Aaron | AR002PMI-5g |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 5g |
$3955.00 | 2023-12-15 | |
1PlusChem | 1P002PE6-100mg |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 100mg |
$485.00 | 2024-05-21 | |
Aaron | AR002PMI-50mg |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 50mg |
$340.00 | 2023-12-15 | |
Aaron | AR002PMI-500mg |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 500mg |
$1081.00 | 2023-12-15 | |
Aaron | AR002PMI-2.5g |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 2.5g |
$2681.00 | 2023-12-15 | |
1PlusChem | 1P002PE6-50mg |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 50mg |
$335.00 | 2024-05-21 | |
1PlusChem | 1P002PE6-1g |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 1g |
$1281.00 | 2024-05-21 | |
1PlusChem | 1P002PE6-250mg |
Benzenamine, N-(1-methylethyl)-N-nitroso- |
24642-83-9 | 95% | 250mg |
$664.00 | 2024-05-21 |
N-nitroso-N-(propan-2-yl)aniline 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N-nitroso-N-(propan-2-yl)anilineに関する追加情報
N-Nitroso-N-(Propan-2-Yl)Aniline: A Comprehensive Overview
N-Nitroso-N-(Propan-2-Yl)Aniline, also known by its CAS number CAS No. 24642-83-9, is a compound of significant interest in various scientific and industrial applications. This compound, often abbreviated as NNP, belongs to the class of organic compounds known as nitrosamines. Nitrosamines are a group of chemical compounds that have been extensively studied due to their unique properties and potential applications in fields such as pharmacology, materials science, and environmental chemistry.
The molecular structure of N-Nitroso-N-(Propan-2-Yl)Aniline consists of an aniline backbone with a nitroso group (-N=O) attached to the nitrogen atom. The propan-2-yl group adds a branched alkyl chain to the molecule, which influences its physical and chemical properties. This structure makes NNP a versatile compound with potential for modification and functionalization in various chemical reactions.
Recent studies have highlighted the importance of N-Nitroso-N-(Propan-2-Yl)Aniline in the development of novel materials. For instance, researchers have explored its role in the synthesis of advanced polymers and composites. The ability of NNP to act as a crosslinking agent has been particularly promising, as it can enhance the mechanical properties of polymer matrices while maintaining their flexibility. This application is expected to find use in industries such as aerospace, automotive, and electronics, where high-performance materials are critical.
In addition to its material science applications, NNP has also been investigated for its potential in pharmacology. The compound has shown promise as a precursor in the synthesis of bioactive molecules. For example, studies have demonstrated that derivatives of NNP can exhibit anti-inflammatory and antioxidant properties, making them candidates for drug development. Furthermore, ongoing research is exploring the use of NNP in targeted drug delivery systems, where its unique chemical properties could facilitate the precise targeting of diseased cells.
The environmental impact of N-Nitroso-N-(Propan-2-Yl)Aniline has also been a topic of recent research. While nitrosamines are generally considered stable compounds, their persistence in the environment can pose risks to ecosystems if not properly managed. Scientists are working on developing efficient methods for the degradation of NNP and similar compounds using bioremediation techniques. These efforts aim to minimize the environmental footprint of industrial processes that utilize NNP.
From a synthetic chemistry perspective, the preparation of NNP involves a multi-step process that typically begins with aniline derivatives. The introduction of the nitroso group is often achieved through diazotization followed by reaction with appropriate alkylating agents. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
The characterization of NNP relies on modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and properties of NNP, enabling researchers to optimize its synthesis and applications.
In conclusion, N-Nitroso-N-(Propan-2-Yl)Aniline is a compound with diverse applications across multiple disciplines. Its unique chemical properties make it a valuable tool in material science, pharmacology, and environmental chemistry. As research continues to uncover new possibilities for this compound, it is likely that NNP will play an increasingly important role in both academic and industrial settings.
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